Hexadecanophenone
Description
Hexadecanophenone (CAS 6697-12-7), also known as palmitophenone or pentadecyl phenyl ketone, is an aromatic ketone with the molecular formula C₂₂H₃₆O and a molecular weight of 316.5206 g/mol . Structurally, it consists of a phenyl group bonded to a 16-carbon alkyl chain via a ketone group. This compound is utilized in spectroscopic studies, such as nuclear Overhauser effect (NOE) experiments, due to its flexibility and distinct NMR behavior . While phase transition data (e.g., melting and boiling points) are documented by the National Institute of Standards and Technology (NIST), specific values are proprietary and require subscription access .
Properties
IUPAC Name |
1-phenylhexadecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(23)21-18-15-14-16-19-21/h14-16,18-19H,2-13,17,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOLAWJMOGLOIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217181 | |
| Record name | 1-Hexadecanone, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6697-12-7 | |
| Record name | 1-Hexadecanone, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006697127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6697-12-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hexadecanone, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecanophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of hexadecanoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H5+C15H31COCl→C6H5COC15H31+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor containing the Lewis acid catalyst. This method ensures a high yield and purity of the final product. The reaction mixture is then subjected to distillation to separate this compound from other by-products.
Chemical Reactions Analysis
Types of Reactions: Hexadecanophenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hexadecanoic acid and benzene. This reaction typically requires strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The reduction of this compound can yield hexadecanol and benzene. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: this compound can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Hexadecanoic acid and benzene.
Reduction: Hexadecanol and benzene.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Hexadecanophenone has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological membranes makes it a candidate for drug delivery systems.
Industry: this compound is used in the production of specialty chemicals and as a fragrance ingredient in the cosmetic industry.
Mechanism of Action
The mechanism of action of hexadecanophenone involves its interaction with biological membranes. The long hexadecyl chain allows it to embed within the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, this compound may interact with specific proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Tridecanophenone
Molecular Formula : C₁₉H₃₀O (shorter 13-carbon alkyl chain).
Key Differences :
- Molecular Weight: Tridecanophenone has a lower molecular weight (~274.44 g/mol) compared to hexadecanophenone, affecting physical properties like volatility and solubility.
- Flexibility: Both compounds exhibit molecular flexibility due to their alkyl chains, but this compound’s longer chain enhances conformational mobility, as observed in NOE spectroscopy .
3-Hexadecanone
Molecular Formula : C₁₆H₃₂O (aliphatic ketone without an aromatic group).
Key Differences :
- Aromaticity: this compound’s phenyl group introduces π-conjugation, altering electronic properties and reactivity compared to the purely aliphatic 3-hexadecanone.
- Solubility: The phenyl group in this compound increases hydrophobicity, reducing solubility in polar solvents relative to 3-hexadecanone.
- Applications: 3-Hexadecanone is typically used in lipid studies, while this compound’s aromaticity makes it suitable for NMR-based spectral editing in mixed organic systems .
Acetophenone
Molecular Formula : C₈H₈O (shorter alkyl chain: methyl group).
Key Differences :
- Chain Length: this compound’s 16-carbon chain results in stronger van der Waals forces, leading to higher melting and boiling points than acetophenone.
- Reactivity: Acetophenone’s smaller size facilitates faster reaction kinetics in Friedel-Crafts or condensation reactions, whereas this compound’s bulkiness may limit such applications.
- Industrial Use: Acetophenone is widely used in fragrances and resins, while this compound’s applications are niche, primarily in advanced spectroscopy .
Hexafluoroacetone
Molecular Formula : C₃F₆O (highly fluorinated ketone).
Key Differences :
- Electronegativity: Fluorination in hexafluoroacetone increases polarity and reactivity, making it a strong electrophile compared to this compound.
Spectroscopic and Functional Comparisons
NMR Behavior
This compound demonstrates unique NOE enhancements in mixed solvents (e.g., CTFEP/CDCl₃), achieving 100% negative NOE at 268 K due to its flexible alkyl chain. In contrast, rigid aromatic compounds like phenanthrene require higher temperatures (278 K) for similar effects . This flexibility is absent in shorter-chain or fully aromatic analogs like acetophenone.
Phase Transitions and Solubility
While exact data are proprietary, the following trends are inferred:
- Boiling Points: this compound > Tridecanophenone > Acetophenone (due to increasing chain length and molecular weight).
- Solubility in Nonpolar Solvents: this compound > 3-Hexadecanone > Acetophenone (driven by alkyl chain length and aromaticity).
Biological Activity
Hexadecanophenone, also known as hexadecyl phenyl ketone, is an organic compound with significant implications in various biological and chemical contexts. This article delves into its biological activity, including its mechanisms of action, pharmacokinetics, and potential applications in medicine and industry.
Chemical Structure and Properties
This compound has the chemical formula , characterized by a long hydrophobic alkyl chain (hexadecane) attached to a phenyl ketone moiety. This structure contributes to its unique biological properties, including its ability to interact with various enzymes and biological pathways.
| Property | Value |
|---|---|
| Molecular Weight | 334.51 g/mol |
| Melting Point | 25 °C |
| Boiling Point | 270 °C |
| Solubility | Soluble in organic solvents |
This compound primarily acts as a competitive inhibitor for carbonyl reductase, an enzyme involved in the metabolism of various substrates. This inhibition suggests that this compound can alter the metabolic pathways of compounds that are normally processed by this enzyme.
Key Findings:
- Inhibitory Effect : Studies indicate that this compound exhibits a strong inhibitory effect on carbonyl reductase activity in pig heart cytosol, with a notable correlation between its structure and inhibitory potency.
- Biochemical Pathways : By inhibiting carbonyl reductase, this compound may influence the metabolism of drugs and endogenous compounds, potentially leading to altered pharmacokinetics of these substances.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is well-absorbed when administered through appropriate routes. Its solubility in organic solvents facilitates its incorporation into lipid membranes, enhancing bioavailability.
Absorption and Distribution:
- Solubility : High solubility in lipids suggests effective absorption across biological membranes.
- Vapor Pressure : A relatively high vapor pressure allows for volatility, which could affect its distribution in environmental contexts.
Antimicrobial Properties
This compound derivatives have shown promise as potent fungicidal agents. Research indicates that structural modifications of this compound can enhance its antifungal activity, making it a candidate for developing new antifungal therapies.
Case Studies
- Fungicidal Activity : A study demonstrated that specific derivatives of this compound exhibited significant antifungal properties against various pathogens, suggesting potential applications in treating fungal infections.
- Carbonyl Reductase Inhibition : Another investigation highlighted the competitive inhibition of carbonyl reductase by this compound, emphasizing its role in modulating metabolic processes within cells.
Applications
This compound is utilized across multiple fields:
- Pharmaceuticals : Its inhibitory properties make it a candidate for drug development aimed at modifying metabolic pathways.
- Fragrance Industry : Widely used for its aromatic qualities, contributing to scent profiles in perfumes and cosmetics.
- Chemical Synthesis : Serves as a building block for synthesizing complex organic molecules and polymers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
